2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
Description
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a sulfanyl linker and a 3-nitrophenyl acetamide moiety. Its structure combines a rigid pyrazolo-pyrimidine core with electron-withdrawing substituents (fluorophenyl and nitrophenyl groups), which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6O3S/c20-12-4-6-14(7-5-12)25-18-16(9-23-25)19(22-11-21-18)30-10-17(27)24-13-2-1-3-15(8-13)26(28)29/h1-9,11H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZNSHSFRYSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials
Synthesis of Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. The hydrazone is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of Sulfanyl Group: The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol reagent, such as thiourea, under basic conditions to introduce the sulfanyl group.
Acetamide Formation: Finally, the compound is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require the development of robust purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Medicine: Due to its potential biological activities, it can be investigated for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is not fully understood. it is likely to involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorophenyl and nitrophenyl groups suggests that the compound may interact with hydrophobic pockets in proteins, while the sulfanyl group may form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound enhances electron-deficient character compared to analogs with 4-trifluoromethoxy or 4-acetamidophenyl substituents . This may affect solubility and receptor binding.
- Melting Points : Derivatives with nitro groups (e.g., 4h at 231–233°C) exhibit higher melting points than urea-linked analogs (e.g., 1m at 229–231°C), suggesting stronger intermolecular interactions due to nitro’s polarity .
Q & A
Q. What are the key synthetic routes for synthesizing 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-nitrophenyl)acetamide?
The synthesis typically involves multi-step reactions starting with heterocyclic core formation (e.g., pyrazolo[3,4-d]pyrimidin-4-one) followed by sulfanyl group introduction via nucleophilic substitution. A common approach includes coupling 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamide derivatives under basic conditions (e.g., sodium hydride) in solvents like DMSO or ethanol . Purity optimization requires controlled temperature (60–80°C) and column chromatography for intermediate isolation .
Q. Which functional groups in this compound are critical for its bioactivity?
The pyrazolo[3,4-d]pyrimidine core, fluorophenyl group, and sulfanyl-acetamide linkage are structurally significant. The 3-nitrophenyl substituent enhances electron-withdrawing effects, potentially influencing binding affinity to biological targets like kinases or enzymes . Computational studies (e.g., molecular docking) are recommended to validate these interactions .
Q. How is the compound characterized post-synthesis?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
- Mass spectrometry (HRMS) for molecular weight verification .
- HPLC for assessing purity (>95%) .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during sulfanyl group incorporation?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-containing intermediates .
- Catalyst use : Bases like K₂CO₃ or NaH improve reaction rates .
- Temperature modulation : Gradual heating (40–60°C) prevents decomposition of thermally sensitive intermediates .
- Stoichiometric control : Excess α-chloroacetamide (1.2–1.5 eq) ensures complete substitution .
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
Discrepancies in IC₅₀ values or target selectivity may arise from assay conditions (e.g., cell lines, enzyme isoforms). Methodological solutions include:
- Dose-response standardization using unified protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .
- Metabolic stability testing to account for compound degradation in biological matrices .
Q. How can structure-activity relationships (SAR) guide derivative design?
SAR studies focus on:
- Fluorophenyl substitution : Replacing 4-fluorophenyl with electron-donating groups (e.g., methoxy) alters pharmacokinetics .
- Sulfanyl linker modification : Replacing sulfur with selenyl or methylene groups impacts solubility and target engagement .
- Nitrophenyl optimization : Introducing para-substituents (e.g., methyl) balances lipophilicity and bioavailability .
Q. What computational tools predict the compound’s pharmacokinetic properties?
In silico models such as:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
